4-Bromo-3,5-dimethoxybenzaldehyde

描述

Significance of Aryl Halides in Organic Synthesis

Aryl halides are organic compounds where a halogen atom is directly bonded to an aromatic ring. fiveable.mefiveable.me They serve as crucial intermediates in the synthesis of a vast range of organic compounds, including pharmaceuticals, agrochemicals, and materials. numberanalytics.comnumberanalytics.com The halogen atom in an aryl halide is a good leaving group, which allows for its replacement with various other functional groups through nucleophilic aromatic substitution and cross-coupling reactions. fiveable.mefiveable.menumberanalytics.com This versatility makes aryl halides invaluable precursors for creating complex molecular structures. numberanalytics.com The reactivity of aryl halides is influenced by the nature of the halogen, with iodides being the most reactive and chlorides the least. fiveable.me Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, frequently employ aryl halides to form new carbon-carbon bonds. fiveable.me

Role of Benzaldehyde (B42025) Derivatives in Chemical and Pharmaceutical Industries

Benzaldehyde and its derivatives are fundamental platform chemicals with widespread applications. In the pharmaceutical industry, they act as essential intermediates in the synthesis of numerous drugs, including anti-hypertensives and anti-convulsants. sinoshiny.com The aldehyde group's reactivity allows for its transformation into various other functional groups, enabling the construction of complex pharmacologically active molecules. sinoshiny.com Furthermore, their characteristic almond-like aroma makes them useful as flavoring and fragrance agents in oral medications, improving patient compliance. sinoshiny.comnih.gov Benzaldehyde derivatives also exhibit antimicrobial properties, leading to their use as preservatives in some pharmaceutical formulations. sinoshiny.com Beyond pharmaceuticals, these compounds are integral to the fragrance, cosmetics, and polymer industries. sprchemical.com

Specific Context of 4-Bromo-3,5-dimethoxybenzaldehyde within Substituted Benzaldehydes

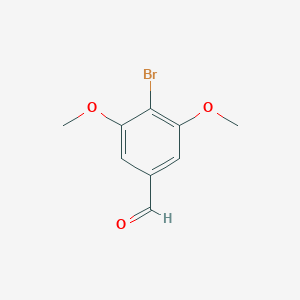

Among the vast family of substituted benzaldehydes, this compound stands out as a compound with a unique combination of functional groups that dictate its reactivity and potential applications. Its structure, featuring a bromine atom and two methoxy (B1213986) groups on the benzene (B151609) ring, alongside the aldehyde function, makes it a valuable intermediate in organic synthesis.

Overview of Structural Features and Their Implications

The key structural features of this compound are the aldehyde group, the bromine atom at position 4, and the two methoxy groups at positions 3 and 5 of the benzene ring. sigmaaldrich.comsigmaaldrich.com

| Feature | Position | Implication on Reactivity |

| Aldehyde Group | 1 | The aldehyde group is a reactive site for nucleophilic addition and condensation reactions, allowing for the elongation of the carbon chain or the introduction of new functional groups. |

| Bromine Atom | 4 | The bromine atom is a versatile handle for various transformations. It can be substituted by other functional groups through nucleophilic aromatic substitution or participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. |

| Methoxy Groups | 3 and 5 | The two electron-donating methoxy groups activate the aromatic ring towards electrophilic substitution and influence the regioselectivity of reactions. They also impact the overall electronic properties and solubility of the molecule. |

Research Rationale for Focused Investigation of this compound

The specific arrangement of the bromo, dimethoxy, and aldehyde functionalities on the benzene ring makes this compound a subject of focused research. It serves as a crucial building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. For instance, it is a known precursor in the synthesis of psychoactive substituted amphetamines like 4-Bromo-3,5-dimethoxyamphetamine (4-Br-3,5-DMA). wikipedia.org The compound's utility as a synthetic reagent is well-established. scbt.com

Research has explored its synthesis, often starting from 2,5-dimethoxybenzaldehyde (B135726) via bromination in acetic acid. mdma.chmdma.ch This reaction can yield a mixture of isomers, with 4-bromo-2,5-dimethoxybenzaldehyde (B105343) being a major product alongside the 2-bromo-3,6-dimethoxybenzaldehyde (B3057823) isomer. mdma.ch The purification of the desired 4-bromo isomer is a key step in its utilization. Furthermore, the bromine atom in this compound can undergo nucleophilic substitution reactions, for example, with thiols to produce 4-alkylthio-2,5-dimethoxybenzaldehydes. mdma.ch These derivatives are, in turn, intermediates for pharmacologically active compounds. mdma.ch The investigation into this compound is driven by its potential to be a starting material for a variety of target molecules with interesting biological and material properties.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-bromo-3,5-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-12-7-3-6(5-11)4-8(13-2)9(7)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGBJRYUNSXFPOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1Br)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50185457 | |

| Record name | 4-Bromo-3,5-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31558-40-4 | |

| Record name | 4-Bromo-3,5-dimethoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31558-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3,5-dimethoxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031558404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-3,5-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-3,5-dimethoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.074 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BROMO-3,5-DIMETHOXYBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/295D5VM0AP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Bromo 3,5 Dimethoxybenzaldehyde

Direct Bromination Approaches

Direct bromination involves the introduction of a bromine atom onto the aromatic ring of a precursor molecule in a single synthetic step. For the synthesis of 4-Bromo-3,5-dimethoxybenzaldehyde, the logical starting material is 3,5-dimethoxybenzaldehyde (B42067). The selection of the brominating agent and reaction conditions is crucial to achieve the desired regioselectivity and yield.

Bromination of Dimethoxybenzaldehyde Precursors

The bromination of dimethoxybenzaldehyde isomers is a classic example of electrophilic aromatic substitution, where the electron-rich aromatic ring attacks an electrophilic bromine species. The position of the incoming bromine atom is directed by the existing substituents on the ring.

In the case of 3,5-dimethoxybenzaldehyde, the two methoxy (B1213986) groups are strong activating groups and are ortho, para-directing. This means they increase the electron density at the positions ortho and para to themselves, making these sites more susceptible to electrophilic attack. The aldehyde group, on the other hand, is a deactivating group and a meta-director.

The directing effects of the substituents in 3,5-dimethoxybenzaldehyde are as follows:

The methoxy group at position 3 directs incoming electrophiles to positions 2, 4, and 6.

The methoxy group at position 5 also directs incoming electrophiles to positions 2, 4, and 6.

The aldehyde group at position 1 is a meta-director, but both meta positions (3 and 5) are already substituted.

Therefore, the powerful activating and directing effects of the two methoxy groups dominate, and electrophilic substitution is expected to occur at the positions ortho and para to them, namely positions 2, 4, and 6. The formation of this compound is thus a highly favored outcome.

Both electronic and steric effects play a significant role in determining the final product distribution in electrophilic aromatic substitution reactions. masterorganicchemistry.comyoutube.com

Electronic Effects: The methoxy groups are strong electron-donating groups through resonance, significantly increasing the nucleophilicity of the aromatic ring at the ortho and para positions. youtube.com This strong activation makes the reaction proceed readily. The aldehyde group, being electron-withdrawing, deactivates the ring, but its influence is overcome by the two activating methoxy groups. When multiple activating groups are present, the strongest activating group dictates the position of substitution. masterorganicchemistry.com In this case, both methoxy groups cooperatively direct the incoming electrophile to the 2, 4, and 6 positions.

Steric Effects: Steric hindrance can influence the accessibility of the different reactive sites. nih.govlibretexts.org The positions ortho to the methoxy groups (2 and 6) are flanked by a methoxy group and the aldehyde group. The position para to one methoxy group and ortho to the other (position 4) is sterically less hindered compared to the 2 and 6 positions. masterorganicchemistry.com Therefore, while electronically all three positions (2, 4, and 6) are activated, the electrophile will preferentially attack the less sterically crowded position, which is the 4-position. This leads to the selective formation of this compound as the major product.

Utilization of Brominating Agents and Reaction Conditions

The choice of brominating agent and solvent system is critical for controlling the reactivity and selectivity of the bromination reaction.

A common and effective method for the bromination of activated aromatic rings is the use of molecular bromine (Br₂) dissolved in glacial acetic acid (GAA). jcsp.org.pkchemicalbook.commdma.cherowid.orgmdma.ch Glacial acetic acid serves as a polar protic solvent that can facilitate the polarization of the Br-Br bond, making one bromine atom more electrophilic.

In a typical procedure, 3,5-dimethoxybenzaldehyde is dissolved in glacial acetic acid, and a solution of bromine in glacial acetic acid is added dropwise at a controlled temperature. The reaction mixture is then stirred for a period to ensure complete reaction. The product can be isolated by pouring the reaction mixture into water, which causes the precipitation of the crude bromo-aldehyde.

| Parameter | Condition | Rationale |

|---|---|---|

| Starting Material | 3,5-Dimethoxybenzaldehyde | Precursor with the desired substitution pattern for direct bromination. |

| Brominating Agent | Bromine (Br₂) | Source of the electrophilic bromine species. |

| Solvent | Glacial Acetic Acid (GAA) | Polar solvent that facilitates the reaction and dissolves the reactants. |

| Temperature | Room Temperature | Sufficient for the reaction to proceed with the activated substrate. |

| Work-up | Precipitation in water | Simple method for the isolation of the product. |

In recent years, greener and more environmentally friendly bromination methods have been developed. One such method involves the in-situ generation of the brominating agent from a bromide salt and an oxidant. The use of hydrogen peroxide (H₂O₂) as a clean oxidant and ammonium (B1175870) bromide (NH₄Br) as the bromide source in glacial acetic acid is an effective system for the bromination of activated aromatic compounds. jalsnet.com

This method avoids the direct handling of hazardous molecular bromine. In the reaction, hydrogen peroxide oxidizes the bromide ion from ammonium bromide to generate an electrophilic bromine species, which then reacts with the aromatic substrate. This approach is often highly regioselective and proceeds under mild conditions.

The reaction is typically carried out by mixing the substrate and ammonium bromide in glacial acetic acid, followed by the slow addition of hydrogen peroxide. The reaction progress can be monitored by thin-layer chromatography (TLC).

| Parameter | Condition | Rationale |

|---|---|---|

| Starting Material | 3,5-Dimethoxybenzaldehyde | Activated substrate suitable for this mild bromination method. |

| Bromide Source | Ammonium Bromide (NH₄Br) | Provides the bromide ion for in-situ generation of the brominating agent. |

| Oxidant | Hydrogen Peroxide (H₂O₂) | A green oxidant that generates water as the only byproduct. |

| Solvent | Glacial Acetic Acid (GAA) | Provides the acidic medium and dissolves the reactants. |

| Temperature | Room Temperature | Mild conditions are generally sufficient for this efficient system. |

Oxone/NaBr in Aqueous Media

A combination of Oxone (potassium peroxymonosulfate) and sodium bromide (NaBr) serves as a safe and environmentally conscious alternative to using molecular bromine. mdma.ch In this system, Oxone acts as an oxidant to generate the brominating species, likely hypobromous acid (HOBr), in situ from the bromide salt. researchgate.netresearchgate.net This method is effective for the bromination of activated aromatic compounds. researchgate.net

While a specific protocol for 3,5-dimethoxybenzaldehyde is not detailed in the surveyed literature, the general procedure involves stirring the aromatic substrate with equimolar amounts of Oxone and sodium bromide in a solvent system like aqueous acetonitrile or methanol at room temperature. scbt.com The reaction is typically clean, with high regioselectivity for para-substitution on activated rings. researchgate.net For 3,5-dimethoxybenzaldehyde, the reaction would be expected to yield the desired 4-bromo product selectively due to the strong directing influence of the two methoxy groups to the position between them.

Table 1: General Conditions for Bromination using Oxone/NaBr

| Reactants | Oxidant | Solvent | Temperature | Key Features |

|---|---|---|---|---|

| Aromatic Substrate, NaBr | Oxone® | CH3CN/H2O or MeOH | Room Temp. | In situ generation of brominating agent, high para-selectivity, environmentally benign. mdma.chresearchgate.netscbt.com |

KBrO3 as an In Situ Bromine Source

Potassium bromate (B103136) (KBrO₃) in the presence of an acid like hydrobromic acid (HBr) is another effective system for the in situ generation of bromine. sciencemadness.orgmychemblog.com The reaction between bromate and bromide ions in an acidic medium produces molecular bromine, which can then participate in electrophilic aromatic substitution. sciencemadness.orgchemicalbook.comerowid.org This method avoids the handling and storage of highly corrosive and toxic liquid bromine. sunankalijaga.org

A study on the bromination of the isomeric veratraldehyde (3,4-dimethoxybenzaldehyde) provides a useful procedural example. In this synthesis, veratraldehyde was treated with potassium bromate and a catalytic amount of 47% hydrobromic acid in glacial acetic acid at room temperature. semanticscholar.orgresearchgate.net The reaction proceeded smoothly to give 2-bromo-4,5-dimethoxybenzaldehyde in high yield (82.03%). researchgate.net A similar approach applied to 3,5-dimethoxybenzaldehyde would be expected to afford the 4-bromo product. After the reaction, a quenching agent such as sodium thiosulfate is typically added to remove any excess bromine. semanticscholar.orgresearchgate.net

Table 2: Representative Synthesis using KBrO₃/HBr

| Substrate | Reagents | Solvent | Time | Yield | Ref. |

|---|---|---|---|---|---|

| Veratraldehyde (10 mmol) | KBrO₃ (3.3 mmol), 47% HBr (1 mL) | Glacial Acetic Acid (5 mL) | 45 min | 82.03% | researchgate.net |

Anhydrous Stannous Chloride and Bromine in Methylene (B1212753) Chloride

The use of a Lewis acid catalyst can enhance the electrophilicity of bromine, facilitating the substitution reaction. Anhydrous stannous chloride (SnCl₂) has been utilized as a catalyst in this context. While stannous chloride is often known as a reducing agent, in its anhydrous form it can function as a Lewis acid. gla.ac.ukorganic-chemistry.org

A reported synthesis of 4-bromo-2,5-dimethoxybenzaldehyde (B105343) from 2,5-dimethoxybenzaldehyde (B135726) employed anhydrous stannous chloride and molecular bromine in methylene chloride. mdma.ch This specific methodology was noted as an alternative to uncatalyzed bromination in acetic acid. mdma.ch The reaction likely proceeds through the formation of a complex between the Lewis acid and bromine, which polarizes the Br-Br bond and generates a more potent electrophile for the substitution reaction on the electron-rich aromatic ring.

Byproduct Formation and Purification Strategies

Formation of 2-Bromo Isomer

In the electrophilic bromination of 3,5-dimethoxybenzaldehyde, the primary product is the 4-bromo isomer due to the strong ortho-, para-directing effects of the two methoxy groups. However, the formation of isomeric byproducts is possible. The main competing positions for substitution are C-2 and C-6, which are ortho to the aldehyde group and also ortho to one of the methoxy groups.

While the aldehyde is a meta-director and deactivating, the methoxy groups are strongly activating. The directing effects are therefore in conflict for the 2 and 6 positions. A study on the bromination of the closely related 3,5-dimethoxytoluene showed that reaction conditions can be tuned to selectively produce different isomers. jk-sci.com For 3,5-dimethoxybenzaldehyde, some degree of bromination at the 2-position (or the equivalent 6-position) to form 2-bromo-3,5-dimethoxybenzaldehyde can be expected as a minor byproduct. The ratio of the desired 4-bromo isomer to the 2-bromo isomer will depend on factors such as the reactivity of the electrophile, steric hindrance, and the solvent used. jk-sci.com

Recrystallization Techniques for Isomer Separation

When a mixture of isomers is formed, purification is necessary to isolate the desired product. Fractional recrystallization is a common and effective technique for separating isomers that have different solubilities in a particular solvent.

In a study involving the bromination of 2,5-dimethoxybenzaldehyde, a mixture of the major 4-bromo isomer (87%) and the minor 6-bromo isomer (5%) was obtained. mdma.ch The crude product, a yellow precipitate, was successfully purified by recrystallization from ethanol. This process yielded the pure 4-bromo isomer. mdma.ch The remaining mother liquor, enriched with the more soluble 6-bromo isomer, could then be subjected to column chromatography for further separation. mdma.ch A similar strategy using a suitable solvent, such as ethanol or acetonitrile, could be employed to separate this compound from any 2-bromo isomer that may have formed.

Multi-Step Synthesis Pathways

An alternative to direct bromination of 3,5-dimethoxybenzaldehyde is a multi-step pathway starting from a simpler precursor. A logical retrosynthetic approach would involve disconnecting the aldehyde group, suggesting a formylation reaction as a key step.

A plausible pathway begins with 1,3-dimethoxybenzene. This starting material can be selectively brominated first. The two methoxy groups strongly direct electrophilic attack to the C-4 position, which is para to one and ortho to the other, leading to 4-bromo-1,3-dimethoxybenzene with high regioselectivity.

Starting from Hydroquinone Derivatives

A synthetic approach that begins with hydroquinone involves a multi-step process to build the target molecule. This pathway first establishes the dimethoxybenzene core, followed by bromination and subsequent introduction of the aldehyde functional group.

The initial step in this sequence is the methylation of hydroquinone to form 1,4-dimethoxybenzene. This etherification can be achieved using various methylating agents, such as dimethyl sulfate or trimethyl phosphate, in the presence of a base like potassium carbonate. sciencemadness.org

Once 1,4-dimethoxybenzene is obtained, the next step is electrophilic aromatic substitution to introduce a bromine atom onto the ring. The methoxy groups are activating and ortho-, para-directing, leading the bromine to the 2-position. Common brominating agents include bromine in acetic acid, or combinations like hydrogen peroxide with ammonium bromide. sciencemadness.org This reaction yields the key intermediate, 1-bromo-2,5-dimethoxybenzene.

Table 1: Synthesis of 1-Bromo-2,5-dimethoxybenzene from Hydroquinone

| Step | Starting Material | Reagents | Product |

|---|---|---|---|

| Methylation | Hydroquinone | Dimethyl sulfate, K₂CO₃ | 1,4-Dimethoxybenzene |

| Bromination | 1,4-Dimethoxybenzene | H₂O₂ / Ammonium Bromide in GAA | 1-Bromo-2,5-dimethoxybenzene |

With the brominated dimethoxybenzene intermediate in hand, the final critical step is formylation—the introduction of the aldehyde (-CHO) group. Several methods exist to accomplish this transformation.

One formylation route involves the bromomethylation of the 1-bromo-2,5-dimethoxybenzene intermediate. sciencemadness.org This reaction is typically carried out using paraformaldehyde and hydrobromic acid (which can be generated in situ from NaBr and H₂SO₄) to introduce a bromomethyl (-CH₂Br) group onto the aromatic ring. sciencemadness.org The resulting benzylic bromide is then oxidized to the corresponding aldehyde. This oxidation can be performed using various reagents, such as dimethyl sulfoxide (DMSO). sciencemadness.org

Table 2: Formylation via Bromomethylation

| Step | Starting Material | Reagents | Intermediate | Final Product |

|---|---|---|---|---|

| Bromomethylation | 1-Bromo-2,5-dimethoxybenzene | NaBr, H₂SO₄, Paraformaldehyde | 1-Bromo-2-(bromomethyl)-4,5-dimethoxybenzene | This compound |

| Oxidation | 1-Bromo-2-(bromomethyl)-4,5-dimethoxybenzene | Dimethyl sulfoxide (DMSO) | | |

An alternative pathway to the aldehyde involves the formation and subsequent oxidation of a mandelic acid derivative. sciencemadness.org The 1-bromo-2,5-dimethoxybenzene intermediate is reacted with glyoxylic acid in the presence of a strong acid catalyst. sciencemadness.org This reaction forms the corresponding mandelic acid. The mandelic acid derivative is then subjected to oxidative cleavage to yield the final aldehyde product. Reagents such as sodium persulfate with a silver nitrate catalyst can be employed for this oxidation step. sciencemadness.org

Formylation of Brominated Dimethoxybenzene Intermediates

Synthesis from Veratraldehyde

An alternative synthetic route utilizes veratraldehyde (3,4-dimethoxybenzaldehyde) as the starting material. This approach relies on the direct bromination of the benzaldehyde (B42025). The electron-donating effects of the two methoxy groups activate the aromatic ring towards electrophilic substitution.

In a typical procedure, veratraldehyde is dissolved in a solvent such as methanol or acetic acid. sciencemadness.orgmdma.ch A brominating agent, commonly elemental bromine or a combination of potassium bromate (KBrO₃) and hydrobromic acid (HBr), is then added. mdma.chsunankalijaga.org The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is directed to one of the open activated positions on the ring. The use of KBrO₃ as an in-situ source of bromine is considered a safer and more environmentally friendly alternative to using liquid bromine directly. sunankalijaga.org The reaction in methanol has been reported to produce yields of 90-92%. sciencemadness.org

Table 3: Synthesis from Veratraldehyde

| Starting Material | Reagents | Solvent | Yield | Product |

|---|---|---|---|---|

| Veratraldehyde | Bromine | Methanol | 90-92% | 2-Bromo-4,5-dimethoxybenzaldehyde sciencemadness.org |

Considerations for Industrial Scale-Up

Scaling up the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

For syntheses starting from veratraldehyde, the choice of solvent and brominating agent is critical. While acetic acid is a common solvent, substituting it with methanol has been shown to improve yields to over 90% in large-scale preparations. sciencemadness.org However, the reaction of bromine with methanol can be exothermic, necessitating robust cooling and temperature control systems (e.g., maintaining the temperature below 40°C during bromine addition) to manage the reaction's thermal profile. sciencemadness.org

The use of hazardous reagents like elemental bromine requires specialized handling procedures and infrastructure to minimize risks to personnel and the environment. sunankalijaga.org Alternative, safer brominating systems, such as the in-situ generation of bromine from potassium bromate (KBrO₃) and HBr, are attractive for industrial applications as they avoid the direct handling of highly toxic and corrosive liquid bromine. sunankalijaga.org

Work-up and purification procedures must also be scalable. Large-scale reactions often involve precipitating the product by adding water, followed by filtration using industrial equipment like pressure filters. sciencemadness.org The choice of recrystallization solvents and drying methods (e.g., vacuum drying at elevated temperatures) must be optimized to ensure high purity and minimize product loss and cycle time. sciencemadness.org A study on scaling the synthesis from veratraldehyde using KBrO₃ showed varying yields with reactant mass, indicating that reaction conditions may need to be re-optimized at different scales to maintain high efficiency. sunankalijaga.org

Novel Synthetic Strategies and Green Chemistry Approaches

Modern synthetic chemistry continually seeks to improve upon established methods by introducing novel reagents, catalysts, and reaction conditions that are safer, more efficient, and environmentally friendly. In the context of synthesizing this compound, several innovative strategies can be envisaged, moving away from traditional, harsher bromination and formylation techniques. These approaches often align with the principles of green chemistry, which include the use of less hazardous chemical syntheses, designing safer chemicals, and maximizing atom economy.

One promising avenue involves the application of greener brominating agents as alternatives to elemental bromine. N-Bromosuccinimide (NBS) has emerged as a valuable reagent in this regard, offering milder reaction conditions and improved selectivity. chemdad.comijcea.org The use of NBS can be further enhanced by employing innovative reaction media, such as ionic liquids, which can act as both solvent and catalyst, are often recyclable, and can lead to high-yielding, regioselective monobromination of activated aromatic compounds. wikipedia.orgwikipedia.org

Another significant advancement in green synthesis is the advent of mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent. scbt.comorganic-chemistry.org Mechanochemical methods, often utilizing ball milling, can lead to higher yields, shorter reaction times, and a significant reduction in waste compared to traditional solution-phase synthesis. scbt.comchemicalbook.com The bromination of aromatic aldehydes and related compounds has been successfully demonstrated using mechanochemical approaches, suggesting a viable and green route to this compound. scbt.com

Furthermore, the development of safer and more sustainable oxidation and formylation methods is crucial. For instance, a potential green synthesis could involve the bromination of 3,5-dimethoxybenzoic acid, followed by a two-step reduction-oxidation sequence. The reduction of the resulting 4-bromo-3,5-dimethoxybenzoic acid to 4-bromo-3,5-dimethoxybenzyl alcohol can be achieved using various reducing agents, and the subsequent oxidation to the target aldehyde can be performed using greener oxidants. organic-chemistry.orgyoutube.com Catalytic aerobic oxidation, for example, represents a highly sustainable alternative to traditional stoichiometric oxidizing agents. organic-chemistry.org

Similarly, novel formylation techniques could be applied to a pre-brominated precursor like 1-bromo-3,5-dimethoxybenzene. While classic formylation reactions like the Vilsmeier-Haack or Duff reactions are effective, they often employ harsh reagents. wikipedia.orgwikipedia.org Research into milder formylation conditions and catalysts continues to be an active area, with the potential for developing more environmentally friendly protocols.

The table below outlines and compares potential novel and green synthetic strategies for the preparation of this compound, based on methodologies reported for analogous compounds.

| Methodology | Starting Material | Key Reagents/Conditions | Potential Advantages | Relevant Findings/Analogous Reactions |

| Ionic Liquid-Mediated Bromination | 3,5-Dimethoxybenzaldehyde | N-Bromosuccinimide (NBS), Ionic Liquid (e.g., [Bmim]Br) | Recyclable solvent/catalyst, high yields, high regioselectivity, mild conditions. | Efficient and regioselective monobromination of various activated aromatic compounds has been demonstrated. wikipedia.orgwikipedia.org |

| Mechanochemical Bromination | 3,5-Dimethoxybenzaldehyde | NaBr, Oxone, ball milling | Solvent-free or minimal solvent, reduced reaction times, high yields, energy-efficient. | Successful bromination of phenol derivatives and other aromatic compounds has been achieved using this method. scbt.com |

| Greener Oxidation of Benzyl Alcohol | 4-Bromo-3,5-dimethoxybenzyl alcohol | Catalytic TEMPO, Trichloroisocyanuric acid; or other catalytic aerobic oxidation systems | Avoids stoichiometric heavy metal oxidants, milder conditions, often higher selectivity. | A wide range of primary alcohols, including benzylic alcohols, are efficiently oxidized to aldehydes using these methods. organic-chemistry.orgyoutube.com |

| Vilsmeier-Haack Bromination under Solvent-Free Conditions | 3,5-Dimethoxybenzaldehyde | Vilsmeier-Haack reagent, KBr or NBS, grinding | Avoids bulk solvents, high regioselectivity, good yields. | Aromatic hydrocarbons have been effectively brominated using this solvent-free approach. researchgate.net |

These innovative approaches highlight a paradigm shift in the synthesis of fine chemicals like this compound, moving towards processes that are not only chemically efficient but also environmentally responsible. Further research and adaptation of these methods to the specific synthesis of this compound are warranted to fully realize their potential.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the elucidation of organic structures, offering unparalleled insight into the chemical environments of individual atoms.

¹H NMR Spectral Analysis for Proton Environments

The ¹H NMR spectrum of 4-Bromo-3,5-dimethoxybenzaldehyde reveals distinct signals corresponding to the various protons within the molecule. The aldehydic proton (CHO) typically resonates as a singlet in the downfield region, generally between 9.8 and 10.0 ppm. The aromatic protons, located on the benzene (B151609) ring, appear as a singlet due to their symmetrical substitution, usually in the range of 7.0 to 7.2 ppm. The six protons of the two equivalent methoxy (B1213986) groups (-OCH₃) give rise to a sharp singlet further upfield, typically around 3.9 ppm.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~9.8-10.0 | Singlet | 1H | Aldehydic H |

| ~7.0-7.2 | Singlet | 2H | Aromatic H |

| ~3.9 | Singlet | 6H | Methoxy H (-OCH₃) |

Note: Precise chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectral Analysis for Carbon Framework

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The carbonyl carbon of the aldehyde group is readily identifiable by its characteristic downfield shift, typically appearing around 190 ppm. The aromatic carbons exhibit signals in the range of 108 to 160 ppm. The carbon atom bearing the bromine (C-Br) is found at approximately 108.5 ppm. The carbons attached to the methoxy groups (C-O) resonate at a significantly downfield position, around 154 ppm, due to the deshielding effect of the oxygen atoms. The carbons ortho to the aldehyde group appear at about 110 ppm, and the carbon to which the aldehyde group is attached resonates around 133 ppm. The carbon atoms of the methoxy groups themselves are observed further upfield, typically around 56.5 ppm. chemicalbook.com

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~190 | C=O (Aldehyde) |

| ~154 | C-O (Aromatic) |

| ~133 | C-CHO (Aromatic) |

| ~110 | C-H (Aromatic) |

| ~108.5 | C-Br (Aromatic) |

| ~56.5 | -OCH₃ |

Note: Precise chemical shifts can vary depending on the solvent and concentration.

Deuterated Analogues in NMR Studies (e.g., this compound-d6)

While specific research on deuterated analogues of this compound is not extensively documented in readily available literature, the use of such compounds, for instance, this compound-d6 where the methoxy protons are replaced by deuterium, would be a valuable tool in NMR studies. In the ¹H NMR spectrum of a d6 analogue, the prominent singlet corresponding to the methoxy protons would be absent, simplifying the spectrum and allowing for unambiguous identification of the aromatic and aldehydic proton signals. In more complex molecules, selective deuteration is a powerful technique for signal assignment and for studying reaction mechanisms and intermolecular interactions.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides critical information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Vibrational Assignments of Functional Groups (C-Br, C=O, C=C aromatic, C-O ether)

The vibrational spectra of this compound are characterized by absorption bands corresponding to its key functional groups. The C-Br stretching vibration is typically observed in the lower frequency region of the IR spectrum. The strong, sharp absorption band for the carbonyl group (C=O) of the aldehyde is one of the most prominent features. The aromatic C=C stretching vibrations give rise to a group of bands in the 1600-1450 cm⁻¹ region. The C-O stretching vibrations of the ether linkages of the methoxy groups typically appear as strong bands.

Analysis of Characteristic Absorption Bands

Specific absorption bands in the IR spectrum can be assigned to the various functional groups within this compound. chemicalbook.com A strong band is typically observed around 1700 cm⁻¹, which is characteristic of the C=O stretching of an aromatic aldehyde. The region between 1570 cm⁻¹ and 1400 cm⁻¹ will contain multiple bands corresponding to the C=C stretching vibrations of the aromatic ring. Strong absorptions representing the asymmetric and symmetric C-O stretching of the methoxy groups are also expected.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~1700 | Strong | C=O Stretch (Aldehyde) |

| ~1570 | Medium-Strong | C=C Stretch (Aromatic) |

| ~1460 | Medium | C=C Stretch (Aromatic) |

| ~1250 | Strong | Asymmetric C-O Stretch (Ether) |

| ~1050 | Strong | Symmetric C-O Stretch (Ether) |

| Below 700 | Medium-Weak | C-Br Stretch |

Note: The exact positions and intensities of the bands can be influenced by the physical state of the sample (solid or solution) and the solvent used.

While specific Raman data for this compound is not widely published, Raman spectroscopy would provide complementary information. The C=O stretch is typically a strong band in the Raman spectrum as well. The symmetric breathing vibration of the aromatic ring often gives a strong and characteristic Raman signal.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its mass-to-charge ratio.

Molecular Ion Peak Analysis

In mass spectrometry, the molecular formula of this compound is C₉H₉BrO₃. sigmaaldrich.com The nominal molecular weight of this compound is 245.07 g/mol . sigmaaldrich.com Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, the mass spectrum of this compound exhibits a characteristic isotopic pattern for the molecular ion peak. miamioh.edu This results in two peaks of nearly equal intensity at m/z values corresponding to the molecule containing each bromine isotope. Specifically, for a related compound, 3-bromo-4,5-dimethoxybenzaldehyde (B129006), the mass spectrum shows prominent peaks at m/z 244 and 246, representing the M+ and M+2 ions, respectively. nih.gov

Table 1: Molecular Ion Peak Data for Bromo-dimethoxybenzaldehyde Isomers

| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Key Molecular Ion Peaks (m/z) |

| This compound | C₉H₉BrO₃ | 245.07 sigmaaldrich.com | M+ and M+2 peaks expected around 244 and 246 |

| 3-Bromo-4,5-dimethoxybenzaldehyde | C₉H₉BrO₃ | 245.07 nih.gov | 244, 246 nih.gov |

Note: The table presents expected and observed data for closely related isomers.

Fragmentation Pattern Interpretation

The fragmentation pattern in mass spectrometry provides valuable insights into the compound's structure. For aldehydes, common fragmentation includes the loss of a hydrogen atom (M-1) or the formyl group (CHO, M-29). libretexts.org In aromatic compounds, the molecular ion peak is typically strong due to the stability of the aromatic ring. libretexts.org For halogenated compounds, a primary fragmentation pathway is the loss of the halogen atom. miamioh.edu In the case of this compound, fragmentation would likely involve the loss of the bromine atom and cleavage of the bonds adjacent to the carbonyl group. The mass spectrum of the related 3-bromo-4,5-dimethoxybenzaldehyde shows a significant fragment at m/z 229, which corresponds to the loss of a methyl group from the molecular ion. nih.gov

X-ray Crystallography for Solid-State Conformation

Chromatographic Methods for Purity Assessment

Chromatographic techniques are essential for assessing the purity of chemical compounds by separating them from potential impurities.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a widely used method for monitoring reaction progress and assessing compound purity. umich.edu For aromatic aldehydes like this compound, TLC is an effective qualitative tool. The process involves spotting the compound on a silica (B1680970) gel plate and developing it with an appropriate solvent system. mdpi.com Visualization under UV light or with staining agents like iodine or vanillin (B372448) can reveal the presence of the main compound and any impurities based on their retention factors (Rf values). mdpi.com While specific Rf values for this compound are dependent on the chosen eluent system, TLC provides a rapid and straightforward means of purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for the identification and quantification of volatile and semi-volatile compounds. lcms.cz In the analysis of related brominated and methoxylated benzaldehydes and their derivatives, GC-MS has proven effective. oup.compsu.edu A typical GC-MS analysis would involve injecting a solution of this compound into the GC system, where it is vaporized and separated on a capillary column (such as a DB-5 type). lcms.cz The separated components then enter the mass spectrometer, which provides mass spectra for identification. This method allows for the separation of the target compound from any volatile impurities and provides confirmation of its identity through its mass spectrum. lcms.cz

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are pivotal analytical techniques for the separation, identification, and quantification of this compound. These methods are widely employed in quality control during synthesis and for the analysis of reaction kinetics, offering high resolution and sensitivity.

The chromatographic behavior of this compound is primarily governed by its molecular structure, which includes a polar benzaldehyde (B42025) group and non-polar bromo and methoxy substituents. This allows for effective separation using reversed-phase chromatography, where a non-polar stationary phase is used with a polar mobile phase.

Detailed Research Findings:

While specific, detailed research articles focusing solely on the HPLC and UPLC analysis of this compound are not extensively available in the public domain, analysis of related compounds and general principles of chromatography allow for the establishment of effective analytical methods. For instance, a reverse-phase (RP) HPLC method has been successfully developed for the analysis of the structurally similar compound, Methyl 4-bromo-3,5-dimethoxybenzoate. sielc.com This method utilizes a simple mobile phase of acetonitrile, water, and an acid modifier, which is also suitable for the analysis of this compound. sielc.com The principles of this separation are directly applicable and can be optimized for the specific analysis of the target aldehyde.

For UPLC applications, which offer faster analysis times and improved resolution, methods developed for similar aromatic compounds can be adapted. These methods typically use columns with smaller particle sizes (e.g., sub-2 µm) and operate at higher pressures. The mobile phase composition is often similar to HPLC methods but may be optimized for the faster flow rates and shorter column dimensions of UPLC.

A typical HPLC system for the analysis of this compound would consist of a pump to deliver the mobile phase, an injector, a column oven to maintain a constant temperature, a C18 column as the stationary phase, and a UV detector for quantification, as the aromatic ring and carbonyl group allow for strong UV absorbance.

Data Tables:

Below are representative data tables outlining typical parameters for the HPLC and UPLC analysis of this compound, based on established methods for similar aromatic aldehydes and related bromo-dimethoxy-benzene compounds.

Table 1: Representative HPLC Method Parameters for the Analysis of this compound

| Parameter | Value |

| Stationary Phase (Column) | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |

| Modifier | 0.1% Phosphoric Acid or 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C - 35 °C |

| Detection Wavelength | 254 nm or 264 nm mdpi.com |

| Injection Volume | 10 - 20 µL |

Table 2: Representative UPLC Method Parameters for the Analysis of this compound

| Parameter | Value |

| Stationary Phase (Column) | C18 (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) |

| Mobile Phase | Acetonitrile:Water (Gradient) |

| Modifier | 0.1% Formic Acid |

| Flow Rate | 0.4 - 0.6 mL/min |

| Column Temperature | 30 °C - 45 °C |

| Detection Wavelength | 254 nm or 264 nm mdpi.com |

| Injection Volume | 1 - 5 µL |

These chromatographic methods are essential for ensuring the purity of this compound for its various applications in organic synthesis. The retention time of the compound under specific conditions serves as a key identifier, while the peak area allows for accurate quantification. The scalability of these methods from analytical to preparative separation is also a significant advantage, enabling the isolation of highly pure material. sielc.com

Reactivity and Derivatization of 4 Bromo 3,5 Dimethoxybenzaldehyde

Reactions of the Aldehyde Functional Group

The aldehyde group is a primary site for various chemical modifications, including nucleophilic additions, condensation reactions, and redox transformations.

The electrophilic carbon of the aldehyde group is susceptible to attack by nucleophiles. A common example is the Henry reaction, a base-catalyzed C-C bond-forming reaction between a nitroalkane and an aldehyde or ketone. For instance, 4-bromo-2,5-dimethoxybenzaldehyde (B105343), a related isomer, undergoes a Henry reaction with nitroethane in the presence of triethylamine. mdma.ch This reaction proceeds via the nucleophilic addition of the nitronate anion to the aldehyde carbonyl, forming a β-nitro alcohol.

The aldehyde group of 4-bromo-3,5-dimethoxybenzaldehyde can participate in condensation reactions with active methylene (B1212753) compounds. These reactions, often base-catalyzed, involve the formation of a new carbon-carbon double bond. For example, the Claisen-Schmidt condensation of an appropriately substituted acetophenone (B1666503) with a benzaldehyde (B42025) derivative yields an α,β-unsaturated chalcone (B49325). mdpi.com This type of reaction is a fundamental step in the synthesis of flavonoids and other related natural products. mdpi.com While a specific example with this compound is not detailed in the provided results, the general reactivity pattern of aromatic aldehydes suggests its capability to undergo such transformations. vanderbilt.edutandfonline.com

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. The oxidation of an aldehyde to a carboxylic acid can be achieved using various oxidizing agents. Conversely, the reduction of the aldehyde to an alcohol is a common transformation. For example, the reduction of the nitroalkene intermediate formed from a Henry reaction can be accomplished using zinc and formic acid. mdma.ch

Reactions Involving the Bromine Substituent

The bromine atom on the aromatic ring provides a handle for further functionalization, primarily through substitution and cross-coupling reactions.

While aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides, reactions can occur under specific conditions, especially when the aromatic ring is activated by electron-withdrawing groups. libretexts.orglibretexts.org The presence of the aldehyde and methoxy (B1213986) groups on the ring influences its electronic properties. youtube.com Nucleophilic aromatic substitution (SNAr) typically proceeds via an addition-elimination mechanism involving a Meisenheimer intermediate. libretexts.orgnih.gov The stability of this intermediate is crucial and is enhanced by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org In the case of 4-bromo-2,5-dimethoxybenzaldehyde, nucleophilic substitution with thiols in the presence of potassium carbonate has been reported to yield the corresponding 4-alkylthio derivatives in excellent yields. designer-drug.com

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl bromides are common substrates for these transformations. nobelprize.orgrsc.org

Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. libretexts.orgorganic-chemistry.org This reaction is widely used for the synthesis of biaryls and other conjugated systems. nih.govnih.gov For example, 4-bromobenzaldehyde (B125591) has been shown to undergo Suzuki-Miyaura coupling with various phenylboronic acids. researchgate.net The general mechanism involves an oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. nobelprize.orglibretexts.org

Sonogashira Coupling: The Sonogashira coupling reaction is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction is highly valuable for the synthesis of substituted alkynes. nih.govnih.gov The reaction can be performed under mild conditions and has a broad substrate scope. wikipedia.org Variations of the Sonogashira coupling have been developed that are copper-free to avoid the formation of alkyne homocoupling byproducts. wikipedia.orglibretexts.org

Transformations of the Methoxy Groups

The methoxy groups of this compound are key sites for chemical modification, primarily through ether cleavage reactions. This process, also known as demethylation, converts the methoxy groups (-OCH₃) into hydroxyl groups (-OH), yielding phenolic compounds that can serve as intermediates for further synthesis. The cleavage of aryl methyl ethers typically requires strong acidic or Lewis acidic conditions. masterorganicchemistry.commasterorganicchemistry.comresearchgate.net

The choice of reagent is critical for achieving selective demethylation, especially in molecules with multiple functional groups. Common reagents for this transformation include strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI), and Lewis acids such as boron tribromide (BBr₃), aluminum chloride (AlCl₃), and trimethylsilyl (B98337) iodide (TMS-I). masterorganicchemistry.comresearchgate.netresearchgate.net

The general mechanism for acid-catalyzed cleavage involves the initial protonation of the ether oxygen, which transforms the methoxy group into a good leaving group (CH₃OH). masterorganicchemistry.commasterorganicchemistry.com This is followed by a nucleophilic attack (Sₙ2) by a halide ion (e.g., Br⁻ or I⁻) on the methyl group. masterorganicchemistry.commasterorganicchemistry.com For tertiary ethers, the mechanism may proceed via an Sₙ1 pathway after protonation. masterorganicchemistry.comyoutube.com

In the context of substituted benzaldehydes, regioselectivity can be a significant factor. For instance, in related dimethoxy-substituted aromatic compounds, the presence of other functional groups can influence which methoxy group is preferentially cleaved. The coordination of a Lewis acid like AlCl₃ with the carbonyl group of the aldehyde can facilitate the preferential cleavage of the ortho-methoxy group. researchgate.net Reagents like BBr₃ are frequently used for the effective demethylation of aryl methyl ethers. researchgate.net Studies on the demethylation of 3,4-dimethoxy-substituted aromatic aldehydes have shown that selective cleavage of one methoxy group over the other is feasible. acs.org Furthermore, systems using salts like lithium chloride (LiCl) in solvents like dimethylformamide (DMF) have been shown to dealkylate aryl ethers, with the reaction being favored by electron-withdrawing substituents. rsc.org

Table 1: Reagents for Methoxy Group Transformation (Ether Cleavage)

| Reagent Class | Specific Reagent(s) | Typical Conditions | Mechanism Notes |

|---|---|---|---|

| Strong Protic Acids | Hydroiodic Acid (HI), Hydrobromic Acid (HBr) | Strong acid, often heated | Protonation of ether oxygen followed by Sₙ2 attack by halide. masterorganicchemistry.commasterorganicchemistry.com |

| Lewis Acids | Boron Tribromide (BBr₃), Aluminum Chloride (AlCl₃), Boron Trichloride (BCl₃) | Anhydrous conditions, often at low temperatures | Forms a complex with the ether oxygen, facilitating cleavage. researchgate.netresearchgate.net Can offer regioselectivity. researchgate.net |

| Silyl Halides | Trimethylsilyl Iodide (TMS-I) | Anhydrous solvent (e.g., DCM) at low temperature | A bulkier reagent where the less hindered methoxy group may preferentially attack. researchgate.net |

| Salt-Based Systems | Lithium Chloride (LiCl) in DMF | Boiling dimethylformamide (DMF) | Nucleophilic attack mechanism; favored by electron-withdrawing groups. rsc.org |

Synthesis of Advanced Intermediates and Building Blocks

This compound is a valuable synthetic building block due to the presence of three distinct reactive sites: the aldehyde, the bromo substituent, and the activated aromatic ring. scbt.com These functional groups allow for a diverse range of chemical transformations, leading to the synthesis of numerous advanced intermediates.

Reactions of the Aldehyde Group:

The aldehyde functional group is a primary site for carbon-carbon bond formation.

Condensation Reactions: Similar to other benzaldehydes, it can undergo condensation reactions. For example, the Claisen-Schmidt condensation of a related compound, 3,4-dimethoxybenzaldehyde, with an acetophenone derivative is a key step in constructing the chalcone framework, a precursor to flavones. mdpi.com

Henry Reaction: The aldehyde can react with nitroalkanes, such as nitroethane, in a Henry reaction to produce β-nitro alcohols. mdma.ch These intermediates are versatile, as the nitro group can be subsequently reduced to an amine, providing a route to substituted phenethylamines and related structures. mdma.ch

Nitrostyrene (B7858105) Formation: Reaction with nitromethane (B149229) can yield a nitrostyrene derivative. mdma.ch Nitrostyrenes are important intermediates in the synthesis of various pharmacologically active compounds.

Reactions Involving the Bromo Substituent:

The bromine atom on the aromatic ring can be replaced through various substitution reactions.

Nucleophilic Aromatic Substitution: While aryl halides are generally unreactive towards nucleophiles, substitution can be achieved under specific conditions, particularly when the ring is activated. In a related compound, 4-bromo-2,5-dimethoxybenzaldehyde, the bromo group undergoes nucleophilic substitution with thiols in the presence of a base like potassium carbonate to yield 4-alkylthio-2,5-dimethoxybenzaldehydes. mdma.ch This reaction demonstrates the potential for introducing sulfur-containing functional groups.

Metal-Halogen Exchange: The bromo group can be exchanged with a metal, typically lithium or magnesium, using organolithium reagents (like n-butyllithium) or Grignard reagents. This generates a new organometallic intermediate that can react with various electrophiles to introduce a wide range of substituents at the 4-position. This method is used in the synthesis of related bromo-methoxybenzaldehydes. google.com

These transformations highlight the utility of this compound as a scaffold for creating more complex molecules with potential applications in medicinal chemistry and materials science.

Table 2: Examples of Intermediates Synthesized from Bromo-Dimethoxybenzaldehyde Scaffolds

| Starting Material Class | Reaction Type | Intermediate/Product Class | Significance of Intermediate |

|---|---|---|---|

| Bromo-dimethoxybenzaldehyde | Henry Reaction | β-Nitro alcohol | Precursor to amino alcohols and phenethylamines. mdma.ch |

| Bromo-dimethoxybenzaldehyde | Condensation with Nitroalkane | Nitrostyrene | Building block for various pharmaceuticals. mdma.ch |

| Bromo-dimethoxybenzaldehyde | Nucleophilic Substitution | Alkylthio-dimethoxybenzaldehyde | Introduction of sulfur-based functional groups. mdma.ch |

| Dimethoxybenzaldehyde | Claisen-Schmidt Condensation | Chalcone | Core structure for the synthesis of flavonoids. mdpi.com |

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, are employed to model the behavior of electrons and nuclei within a molecule. These calculations can predict a wide range of molecular properties with high accuracy. For molecules like 4-Bromo-3,5-dimethoxybenzaldehyde, methods such as Ab Initio and Density Functional Theory (DFT) are particularly powerful.

Ab initio and Density Functional Theory (DFT) are two of the most prominent methods in quantum chemistry for determining the optimized geometric and electronic structure of molecules. nih.gov DFT, in particular, is widely used to interpret and predict the behavior of complex systems at an atomic level. nih.gov

While specific DFT studies for this compound are not extensively published, research on its isomers, such as 5-bromo-2,3-dimethoxybenzaldehyde (B184988) and 6-bromo-2,3-dimethoxybenzaldehyde, provides a strong framework for understanding its probable characteristics. scielo.br In such studies, the molecular geometry is optimized using a specific level of theory, for example, CAM-B3LYP/6-311++G(d,p), starting from experimental X-ray diffraction data. scielo.br The resulting theoretical parameters, such as bond lengths and angles, are then compared with the experimental data to validate the computational model. scielo.br

Electronic properties are also a key output of these calculations. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of these orbitals and the HOMO-LUMO gap are important descriptors of a molecule's reactivity and kinetic stability. scielo.brresearchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the electron density distribution and identify the regions of a molecule that are rich or poor in electrons. scielo.br These maps are valuable for predicting sites susceptible to electrophilic and nucleophilic attack and understanding intermolecular interactions. scielo.br

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₉BrO₃ | sigmaaldrich.com |

| Molecular Weight | 245.07 g/mol | sigmaaldrich.com |

| CAS Number | 31558-40-4 | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| InChI Key | UGBJRYUNSXFPOX-UHFFFAOYSA-N | sigmaaldrich.com |

| SMILES | COc1cc(C=O)cc(OC)c1Br | sigmaaldrich.com |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. pharmacy180.com For this compound, the key rotational bonds are between the methoxy (B1213986) groups and the aromatic ring, and between the aldehyde group and the ring.

Computational energy minimization procedures are used to identify the most stable conformer (the one with the lowest potential energy). These calculations explore the potential energy surface of the molecule by systematically rotating the flexible bonds. For this compound, this would involve calculating the energy for various rotational angles of the methoxy and aldehyde groups to locate the global energy minimum. This lowest-energy structure is presumed to be the most populated conformation of the molecule. uncw.edu

Quantum chemical calculations are a powerful tool for predicting spectroscopic parameters, which can then be compared with experimental spectra to confirm a molecule's structure.

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule. These frequencies correspond to the absorption peaks in an IR spectrum. researchgate.net For this compound, key vibrational modes would include the C=O stretching of the aldehyde group, C-H stretching of the aromatic ring and aldehyde, C-O stretching of the methoxy groups, and the C-Br stretching. The position of the C=O absorption is particularly diagnostic; conjugation with the aromatic ring typically lowers its frequency to around 1705 cm⁻¹. pressbooks.pub

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR spectra is a common application of computational chemistry. uncw.edu The Gauge-Including Atomic Orbital (GIAO) method is frequently used to calculate the isotropic shielding values for each nucleus. uncw.edu These values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). By calculating the chemical shifts for each possible conformer and then determining a weighted average based on their predicted Boltzmann distribution at a given temperature, a theoretical NMR spectrum can be generated. uncw.edu Recent benchmarks have identified specific functionals and basis sets, such as the WP04 functional, that provide high accuracy for predicting ¹H NMR shifts in solution. github.io

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. youtube.com These simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of molecular behavior. youtube.com

While no specific MD simulations for this compound are found in the surveyed literature, the methodology is well-established for small aromatic molecules. rsc.orgnih.gov An MD simulation of this compound could provide insights into several areas:

Solvation: How the molecule interacts with solvent molecules, such as water.

Aggregation: Whether the molecules tend to self-associate or form clusters in solution, a process that can be driven by weak intermolecular forces. rsc.orgnih.govnih.gov

Conformational Dynamics: How the molecule samples different conformations over time, providing a dynamic picture that complements the static view from energy minimization.

The simulation results are typically analyzed by examining molecular trajectories, calculating radial distribution functions (RDFs) to understand the spatial arrangement of molecules, and determining interaction energies. rsc.org

Structure-Reactivity Relationship Prediction

Predicting the relationship between a molecule's structure and its chemical reactivity is a major goal of computational chemistry. This is often approached through Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models. researchgate.netmdpi.com

For a series of related compounds, QSAR studies correlate calculated molecular descriptors with experimentally measured activity or properties. nih.govnih.gov In the case of benzaldehyde (B42025) derivatives, descriptors such as hydrophobicity and electronic effects of substituents have been shown to play a major role in their biological activity. nih.gov

For a single molecule like this compound, reactivity can be predicted by analyzing its electronic structure. nih.gov

Molecular Electrostatic Potential (MEP): As mentioned, the MEP map highlights the electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions of the molecule. The electron-rich carbonyl oxygen would be a likely site for electrophilic attack, while the regions of positive potential would be susceptible to nucleophilic attack. scielo.br

Frontier Molecular Orbitals (HOMO/LUMO): The distribution of the HOMO indicates the regions most likely to donate electrons in a reaction with an electrophile. Conversely, the distribution of the LUMO shows the regions most likely to accept electrons from a nucleophile.

Fukui Functions and Dual Descriptors: These are more advanced DFT-based concepts that provide a quantitative measure of the reactivity at each atomic site within the molecule, distinguishing between susceptibility to nucleophilic, electrophilic, or radical attack. nih.gov

Applications in Medicinal Chemistry and Pharmaceutical Synthesis

Precursor in the Synthesis of Bioactive Molecules

4-Bromo-3,5-dimethoxybenzaldehyde is a key intermediate in the synthesis of complex bioactive molecules, most notably analogues of combretastatin (B1194345). Combretastatins are a class of natural stilbene (B7821643) compounds known for their potent ability to inhibit tubulin polymerization, a critical process for cell division. nih.govnih.gov This mechanism makes them significant targets in anticancer drug development. nih.govnih.gov The 3,4,5-trisubstituted Ring A, a feature mimicked by the 4-bromo-3,5-dimethoxy pattern, is often crucial for the biological activity of combretastatin A-4 (CA-4). nih.gov

Researchers synthesize analogues of CA-4 to overcome issues with the natural compound, such as the isomerization of the biologically active cis-double bond. nih.gov By using starting materials like this compound, chemists can construct novel stilbenes and other related structures, such as 1,1-diaryl vinyl sulfones, that retain or enhance the antiproliferative and anti-tubulin activities of the parent compound. nih.govmdpi.com These synthetic efforts aim to produce more stable and effective anticancer agents. nih.govresearchgate.net The aldehyde group provides a reactive handle for various chemical reactions, including Wittig reactions or Perkin condensations, to build the ethylene (B1197577) bridge characteristic of stilbenes and their analogues. mdpi.comresearchgate.net

Derivatization for Pharmacological Investigations

The structure of this compound is readily modified to explore a range of pharmacological activities. The aldehyde functional group is particularly versatile, allowing for condensation reactions to form larger molecules such as chalcones and stilbenes. nih.govnih.govnih.gov These derivatives are then subjected to biological screening to assess their potential as therapeutic agents.

Derivatives of substituted benzaldehydes, particularly chalcones, have been investigated for their anti-inflammatory effects. nih.gov Chalcones, which are α,β-unsaturated ketones, can be synthesized through a base-catalyzed aldol (B89426) condensation between a substituted benzaldehyde (B42025) and an acetophenone (B1666503). nih.gov Synthetic chalcone (B49325) derivatives have shown the ability to inhibit the production of pro-inflammatory cytokines. nih.gov For example, certain chalcones can suppress inflammatory pathways in macrophages, demonstrating potential for treating inflammatory disorders. nih.gov The substitution pattern on the aromatic rings of the chalcone molecule is critical to its biological activity. nih.gov

The development of new antimicrobial agents is a critical area of pharmaceutical research. Chalcones derived from halogenated and methoxylated benzaldehydes have emerged as a promising class of compounds with significant antimicrobial properties. nih.govnih.gov These compounds have demonstrated inhibitory activity against various bacterial and fungal strains. nih.gov The synthesis of these chalcones often involves the Claisen-Schmidt condensation of a substituted benzaldehyde, such as this compound, with a substituted acetophenone. mdpi.com The resulting brominated chalcone derivatives have been shown to be effective against bacteria like Staphylococcus aureus. nih.gov The presence of both the bromine atom and methoxy (B1213986) groups on the benzaldehyde-derived ring can influence the antimicrobial potency of the final chalcone molecule. nih.gov

Table 1: Antimicrobial Potential of Chalcone Scaffolds

| Compound Class | Synthetic Precursor Example | Target Organisms | Reported Activity |

| Brominated Chalcones | 2-bromo-4,5-dimethoxybenzaldehyde | S. aureus, P. aeruginosa | Potent inhibitory activity. nih.gov |

| Hydroxylated Pyrazoles | 3-bromo-4-hydroxy-5-methoxyphenyl derivative | F. naviforme | Antibacterial. nih.gov |

This table presents examples of related substituted benzaldehydes used in the synthesis of antimicrobial compounds.

The pursuit of novel anticancer agents has led to the extensive investigation of stilbene derivatives, particularly analogues of combretastatin A-4 (CA-4). nih.govnih.gov this compound serves as an important building block for these analogues due to its structural similarity to the A-ring of CA-4, which is essential for its high potency. nih.govresearchgate.net These synthetic stilbenes act as tubulin polymerization inhibitors, binding to the colchicine (B1669291) site on β-tubulin, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis in cancer cells. nih.gov

Numerous structural modifications of CA-4 have been explored to improve its efficacy and overcome limitations like poor water solubility and metabolic instability. researchgate.netnih.gov Derivatives synthesized from precursors like this compound have shown significant antiproliferative activity against a range of human cancer cell lines, including breast, lung, and cervical cancer. nih.gov

Table 2: Anticancer Activity of Selected Combretastatin Analogues

| Compound Class | Precursor Type | Mechanism of Action | Target Cancer Cell Lines |

| 1,1-Diaryl Vinyl Sulfones | Substituted Benzaldehydes | Antiproliferative | MDA-MB-231 (Breast), HeLa (Cervical), A549 (Lung) nih.gov |

| Fluorinated Stilbenes | Fluorinated Benzaldehydes | Tubulin Polymerization Inhibition | Various human cancer cell lines researchgate.net |

| Dibenzo[b,f]oxepines | Substituted Benzaldehydes | Tubulin Interaction | HCT116 (Colon), MCF-7 (Breast) nih.gov |

This table provides examples of anticancer compounds derived from substituted benzaldehydes, highlighting the general synthetic strategy.

Oxidative stress is implicated in numerous diseases, making the development of antioxidant compounds a key therapeutic strategy. Chalcone derivatives have been identified as possessing significant antioxidant potential. nih.gov Synthetic chalcones, which can be prepared from substituted benzaldehydes, can protect cells from oxidative damage by scavenging reactive oxygen species (ROS) and up-regulating endogenous antioxidant pathways, such as the Nrf2/HO-1 signaling pathway. nih.gov The specific arrangement of substituents on the chalcone scaffold plays a crucial role in its antioxidant capacity. nih.gov

While 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) is synthesized from 2,5-dimethoxybenzaldehyde (B135726), the isomeric this compound is a precursor to a different, lesser-known psychoactive substituted amphetamine: 4-Bromo-3,5-dimethoxyamphetamine (4-Br-3,5-DMA). chemeurope.comwikipedia.org This compound was first synthesized by Alexander Shulgin. chemeurope.comwikipedia.org The synthesis typically involves a Henry reaction between this compound and nitroethane to form the corresponding nitrostyrene (B7858105), which is subsequently reduced to the final amphetamine. In his book PiHKAL, Shulgin describes it as producing effects of analgesia and numbness. chemeurope.comwikipedia.org Very little data exists regarding its detailed pharmacological properties and toxicity. wikipedia.org

Role as an Intermediate in Drug Synthesis Pathways (e.g., Ivabradine precursors)

This compound serves as a crucial starting material in the synthesis of several key pharmaceutical intermediates, most notably in the production of precursors for the anti-anginal drug, Ivabradine. researchgate.netgoogle.com Ivabradine's therapeutic effect relies on its ability to selectively inhibit the I(f) ion channel in the sinoatrial node, leading to a reduction in heart rate. nih.gov The synthesis of Ivabradine involves the construction of a complex benzocyclobutane moiety, and this compound provides a critical building block for this core structure.

The primary role of this compound in the synthesis of Ivabradine precursors is its conversion to 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile. google.comgoogleapis.com This transformation is a key step that introduces the necessary carbon chain and nitrile group, which are essential for the subsequent cyclization reaction to form the benzocyclobutane ring. researchgate.net

Several synthetic routes have been developed to achieve this conversion, highlighting the versatility of this compound as a chemical intermediate. One common approach involves a condensation reaction of this compound with cyanoacetic acid. This is followed by a reduction step, typically using a reducing agent like sodium borohydride, to yield the desired 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile. researchgate.netgoogle.com

The following table outlines the key transformation in the synthesis of an Ivabradine precursor starting from this compound:

| Starting Material | Reagents | Key Intermediate |

| This compound | 1. Cyanoacetic acid, Ammonium (B1175870) acetate, Pyridine2. Sodium borohydride | 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile |

| This compound | Acetonitrile, Base (e.g., Sodium hydroxide) | 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile |

Structure-Activity Relationship (SAR) Studies of Derivatives

The molecular framework of this compound, characterized by its substituted benzene (B151609) ring, provides a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. Structure-activity relationship (SAR) studies on derivatives of this compound aim to understand how modifications to its chemical structure influence its biological activity. These studies are crucial for the rational design of more potent and selective drug candidates.

While comprehensive SAR studies on a wide array of direct derivatives of this compound are not extensively documented in publicly available literature, the principles of SAR can be illustrated by examining related classes of compounds where the substitution pattern on the aromatic ring plays a critical role in determining biological effects.